3-Methyl-1,3-butanediol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62084. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

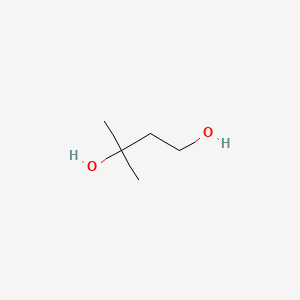

Structure

3D Structure

特性

IUPAC Name |

3-methylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCZYUVICHKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075395 | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-33-4 | |

| Record name | 3-Methyl-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19NOL5474Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-1,3-butanediol CAS number 2568-33-4

An In-depth Technical Guide to 3-Methyl-1,3-butanediol (CAS: 2568-33-4)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 2568-33-4), a versatile diol with significant applications across multiple industries. For researchers, scientists, and drug development professionals, this document details its fundamental physicochemical properties, synthesis, and diverse functionalities. It serves as a humectant, solvent, and sensory enhancer in cosmetics and personal care, a key intermediate in chemical synthesis, and a potential tool in pharmaceutical formulations. This whitepaper elucidates the scientific principles behind its utility, provides practical protocols for its analysis, and summarizes critical safety and handling information to ensure its effective and safe application in a laboratory and industrial setting.

Introduction: A Profile of a Multifunctional Diol

This compound, also known by synonyms such as Isopentyldiol, 1,1-Dimethyl-1,3-propanediol, and Isoprene glycol, is a di-hydroxy alcohol that has carved a niche in various scientific and industrial sectors.[1][2] Its unique molecular structure, featuring both a primary and a tertiary hydroxyl group, imparts a set of desirable properties including high water solubility, low volatility, and excellent solvency.[3][4] While its most prominent applications are currently in the cosmetics and personal care industry, its role as a chemical building block and formulation excipient makes it a compound of interest for pharmaceutical and materials science research.[5][6] This guide aims to synthesize the available technical data and provide field-proven insights into the application of this versatile molecule.

Physicochemical Properties

The functionality of this compound in any application is rooted in its distinct chemical and physical characteristics. As a diol, its two hydroxyl groups are responsible for its hygroscopic nature and its ability to act as a solvent for a wide range of substances.[5] It is typically supplied as a clear, colorless, and viscous liquid with a slight characteristic odor.[3]

Caption: Chemical Structure of this compound.

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2568-33-4 | [3][7] |

| Molecular Formula | C₅H₁₂O₂ | [4][7][8] |

| Molecular Weight | 104.15 g/mol | [7][8][9] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 203-205 °C | [3][7] |

| Density | 0.976 - 0.98 g/cm³ at 20 °C | [3][7][10] |

| Flash Point | 103 - 116 °C (closed cup) | [11] |

| Refractive Index (n20/D) | 1.442 | [3][7] |

| Water Solubility | Miscible | [4] |

| Vapor Pressure | 2.8 hPa at 25 °C | [10] |

Synthesis and Industrial Production

While specific industrial synthesis routes for this compound are often proprietary, the most plausible chemical pathway involves the reaction of isobutylene oxide (derived from isobutylene) with water under acidic catalysis, or the hydration of 3-methyl-3-buten-1-ol. A related industrial process for its structural isomer, 1,3-butanediol, involves the hydrogenation of 3-hydroxybutanal, which is formed from the self-condensation of acetaldehyde.[12][13] The production of specialty diols like this compound is typically carried out in batch or continuous reactors, followed by purification steps such as distillation to achieve high purity grades (e.g., ≥99%).[11][14]

Caption: A plausible synthesis route for this compound.

Applications in Research and Industry

The dual hydroxyl groups and the branched methyl group give this compound a unique combination of properties that are leveraged in several fields.

Cosmetics and Personal Care

This is the most well-documented area of application. This compound, often marketed as Isopentyldiol, is a multifunctional ingredient.[1]

-

Humectant and Moisturizer: Its hygroscopic nature allows it to attract and retain moisture from the atmosphere, making it an effective moisturizing agent in skincare products like lotions and serums.[1][5][6]

-

Solvent: It is an excellent solvent for many cosmetic ingredients, aiding in the creation of stable and elegant formulations.[1][6]

-

Sensory Enhancer: It provides a refreshing, non-sticky feel to formulations, improving the overall user experience.[1][4]

-

Antibacterial and Deodorizing Effects: It has been shown to enhance the antibacterial properties of other glycols and alcohols and can act as a deodorizing agent.[1][4]

Its applications span a wide range of products including haircare (shampoos, conditioners), skincare (cleansers, moisturizers), and makeup (foundations, lipsticks).[1]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves primarily as a chemical intermediate and a specialized solvent.[5][6] Its low toxicity profile makes it a candidate for use in topical formulations, similar to its structural isomer 1,3-butanediol.[15]

It is crucial to distinguish this compound from its more extensively studied isomer, 1,3-butanediol (CAS 107-88-0) . 1,3-butanediol is metabolized in the liver to form β-hydroxybutyrate (βHB), the most abundant ketone body.[16][17] This has led to significant research into 1,3-butanediol as a nutritional supplement to induce a state of ketosis, with potential therapeutic applications in epilepsy, neurodegenerative diseases, and metabolic disorders.[17][18] While this compound is also a diol, its metabolic pathway and potential to form ketone bodies are not as well-characterized and should not be assumed to be identical. However, its properties as a non-irritating solvent and potential vehicle for active pharmaceutical ingredients (APIs) in transdermal or topical delivery systems warrant further investigation by drug development professionals.[15]

Other Industrial Uses

Beyond cosmetics and pharmaceuticals, this diol finds use as:

-

A building block for polyester resins and plasticizers.[6]

-

A component in the production of polyurethane foams.[6]

-

A solvent in paints, coatings, and adhesives.[6]

Analytical and Quality Control Protocol: Gas Chromatography (GC)

Ensuring the purity and identity of this compound is critical for its application, particularly in pharmaceutical and cosmetic formulations. Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for its analysis.[7][9]

Step-by-Step GC-FID Protocol

-

Objective: To determine the purity of a this compound sample.

-

Instrumentation & Consumables:

-

Gas Chromatograph with FID detector.

-

Capillary Column (e.g., DB-WAX or equivalent polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Solvent: Methanol or Isopropanol, HPLC grade.

-

Reference Standard: this compound, ≥99.5% purity.

-

Volumetric flasks, pipettes, and autosampler vials.

-

-

Chromatographic Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1.0 µL

-

Split Ratio: 50:1

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

Detector Temperature (FID): 260 °C

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution (e.g., 1000 µg/mL). Create a series of working standards by dilution if quantitative analysis of impurities is required.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the solvent to the same concentration as the primary standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

-

Analysis: Inject the prepared sample solution.

-

Data Processing: Identify the peak for this compound by comparing its retention time with the standard. Calculate the purity by area percent (Area %).

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

-

Causality and Trustworthiness: This protocol is self-validating. The system suitability test ensures the chromatographic system is performing correctly before sample analysis. The use of a high-purity reference standard ensures accurate peak identification. The specified oven ramp is designed to separate the main component from potential volatile impurities and higher-boiling related substances.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. This compound | 2568-33-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound = 97.0 GC 2568-33-4 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 10. carlroth.com [carlroth.com]

- 11. astechireland.ie [astechireland.ie]

- 12. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 13. 1,3-Butanediol | C4H10O2 | CID 7896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. atamankimya.com [atamankimya.com]

- 16. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Anticonvulsant-Effects-of-1-3-Butanediol--a-Metabolic-Precursor-of-Ketone-Bodies [aesnet.org]

Spectroscopic Data for 3-Methyl-1,3-butanediol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1,3-butanediol (CAS No. 2568-33-4), a versatile diol with applications in various chemical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and aim to facilitate the accurate identification and characterization of this compound.

Molecular Structure and Properties

This compound, also known as 1,1-Dimethyl-1,3-propanediol, is a chiral diol with the chemical formula C5H12O2 and a molecular weight of 104.15 g/mol .[2] Its structure features a primary and a tertiary alcohol functional group.

-

IUPAC Name: 3-Methylbutane-1,3-diol

-

CAS Number: 2568-33-4[3]

-

Molecular Formula: C5H12O2[3]

-

Molecular Weight: 104.15[3]

-

Appearance: Colorless to yellowish-brown liquid[4]

-

Boiling Point: 203-205 °C

-

Density: 0.976 g/mL at 20 °C

The unique arrangement of its hydroxyl groups and the methyl substituent influences its spectroscopic characteristics, which are detailed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra in public databases, the following are predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift models and provide a reliable reference for spectral interpretation. One supplier notes that the assay of their product is confirmed by NMR, indicating that experimental data is used for quality control in industrial settings.[4]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH2- (adjacent to primary -OH) | ~3.7 | Triplet | 2H |

| -CH2- (adjacent to tertiary carbon) | ~1.7 | Triplet | 2H |

| -OH (primary) | Variable | Singlet (broad) | 1H |

| -OH (tertiary) | Variable | Singlet (broad) | 1H |

| -CH3 (gem-dimethyl) | ~1.2 | Singlet | 6H |

Interpretation:

-

The two methyl groups attached to the tertiary carbon are chemically equivalent and therefore appear as a single sharp peak with an integration of 6H.

-

The methylene group adjacent to the primary hydroxyl group is expected to be the most deshielded of the CH2 groups, appearing as a triplet due to coupling with the neighboring methylene group.

-

The other methylene group will also appear as a triplet.

-

The signals for the hydroxyl protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH (tertiary) | ~71 |

| -CH2- (adjacent to primary -OH) | ~60 |

| -CH2- (adjacent to tertiary carbon) | ~48 |

| -CH3 (gem-dimethyl) | ~29 |

Interpretation:

-

The carbon atom bearing the tertiary hydroxyl group is the most deshielded among the sp³ carbons.

-

The carbon of the primary alcohol is also significantly deshielded.

-

The two equivalent methyl carbons appear as a single signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the O-H and C-H stretching vibrations. While a specific experimental spectrum is not publicly available, the expected characteristic absorption bands are listed below. A reference to an FTIR spectrum of the isomer 2-Methyl-1,3-butanediol is available, which would show similar characteristic peaks.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2970-2850 | C-H stretch | Alkane |

| 1470-1430 | C-H bend | Alkane |

| 1150-1050 | C-O stretch | Alcohol |

Interpretation:

-

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding.

-

Strong absorptions in the 2970-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.

-

The C-O stretching vibrations will give rise to strong bands in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented here is based on publicly available Gas Chromatography-Mass Spectrometry (GC-MS) data.

Key Fragmentation Peaks:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 89 | ~20 | [M - CH3]+ |

| 71 | ~30 | [M - CH3 - H2O]+ |

| 59 | 100 | [C3H7O]+ |

| 43 | ~40 | [C3H7]+ or [C2H3O]+ |

Interpretation of the Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound is not expected to show a strong molecular ion peak (M+) at m/z 104 due to the lability of the alcohol functional groups. The fragmentation pattern is dominated by cleavages adjacent to the oxygen atoms and the tertiary carbon.

-

Loss of a methyl group: A common initial fragmentation is the loss of a methyl radical (•CH3) from the tertiary carbon, leading to a fragment ion at m/z 89.

-

Loss of water: Subsequent loss of a water molecule (H2O) from the [M - CH3]+ fragment results in the ion at m/z 71.

-

Alpha-cleavage: The base peak at m/z 59 is likely due to the cleavage of the C-C bond between the carbon bearing the tertiary hydroxyl group and the adjacent methylene group, forming a stable oxonium ion.

-

Further fragmentation: The peak at m/z 43 can be attributed to either a propyl cation or an acetyl cation resulting from further fragmentation.

Sources

- 1. This compound | 2568-33-4 [chemicalbook.com]

- 2. This compound (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. 2568-33-4・this compound・327-30292・321-30295[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. 1,3-Butanediol, 2-methyl- | C5H12O2 | CID 12698 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-1,3-butanediol

This technical guide provides a focused examination of the key physical properties of 3-Methyl-1,3-butanediol (CAS No. 2568-33-4), a versatile diol with applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for experimental design, process development, and formulation.

Introduction to this compound

This compound, also known as isoprene glycol, is a clear, colorless liquid.[1][2] Its molecular structure, featuring two hydroxyl groups, imparts properties that make it a useful intermediate in chemical synthesis and a component in various formulations.[1] Understanding its fundamental physical properties, such as boiling point and density, is critical for its effective and safe application in a laboratory or industrial setting.

Core Physical Properties

The precise control of temperature and mass is fundamental in chemical processes. The boiling point and density of this compound are therefore critical parameters for consideration in applications ranging from reaction engineering to product formulation.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the literature and supplier data consistently report a boiling point in the range of 203-205 °C under standard atmospheric pressure.[1] This relatively high boiling point is attributed to the strong intermolecular hydrogen bonding facilitated by the two hydroxyl groups in its structure.

Density

Density is a measure of mass per unit volume and is a crucial property for calculations involving mass-to-volume conversions, such as in the preparation of solutions or the design of reaction vessels. The density of this compound is consistently reported as approximately 0.976 g/mL at 20 °C .[1][3]

Tabulated Physical Properties

For ease of reference, the key physical properties of this compound are summarized in the table below. These values are compiled from various reputable sources and represent the accepted figures for this compound.

| Property | Value | Temperature | Reference(s) |

| Boiling Point | 203-205 °C | - | [1] |

| 203 °C | - | [2][3][4][5][6] | |

| Density | 0.976 g/mL | 20 °C | [1][3] |

| 0.98 g/cm³ | - | [6] | |

| Molecular Formula | C5H12O2 | - | [2][5][7] |

| Molecular Weight | 104.15 g/mol | - | [7] |

| Appearance | Colorless to Almost colorless clear liquid | 20°C | [2][4] |

| Flash Point | 116 °C | - | [2][4] |

| 105 °C (closed cup) | - | ||

| Refractive Index | n20/D 1.442 | 20 °C | [1] |

Experimental Considerations and Methodologies

Accurate determination of physical properties is paramount. While the values provided are well-established, in-house verification may be necessary for specific applications or when using materials of varying purity.

Boiling Point Determination

A standard method for determining the boiling point of a liquid is distillation. The following is a generalized protocol:

-

Apparatus Setup : Assemble a standard distillation apparatus, including a distillation flask, condenser, and collection flask.

-

Sample Preparation : Place a known volume of this compound into the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating : Gently heat the distillation flask using a heating mantle.

-

Temperature Measurement : Position a calibrated thermometer so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Observation : Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

The following diagram illustrates the logical workflow for a standard boiling point determination.

Safety and Handling

This compound is considered a combustible liquid. Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety goggles and gloves. [2][8][9][10]For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier. [2][8][9][10]

Conclusion

The physical properties of this compound, particularly its boiling point and density, are well-defined and essential for its proper use in scientific and industrial applications. This guide provides a consolidated overview of these properties and methodologies for their verification, serving as a valuable resource for professionals in research and development.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 2568-33-4.

- Sigma-Aldrich. (n.d.). This compound >= 97.0 GC 2568-33-4.

- Stenutz. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 2568-33-4.

- Carl Roth. (n.d.). Safety Data Sheet: this compound.

- Carl Roth. (n.d.). Safety Data Sheet: this compound.

- Sigma-Aldrich. (n.d.). This compound >= 97.0 GC 2568-33-4 Safety Information.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.

- FUJIFILM Wako. (2024, August 30). SAFETY DATA SHEET: this compound.

- Amerigo Scientific. (n.d.). This compound (≥97.0% (GC)).

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Astech Ireland. (n.d.). This compound, min. 99 %, for synthesis, 2.5 l, glass.

Sources

- 1. This compound | 2568-33-4 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 2568-33-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. astechireland.ie [astechireland.ie]

- 7. This compound (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Navigating Chiral Architectures: A Technical Guide to 1,3-Butanediol as a Premier Chiral Building Block

An Important Note on the Subject: Initial inquiries into the utility of 3-methyl-1,3-butanediol as a chiral building block have revealed a significant scarcity of dedicated research in the public domain. This specific molecule, featuring a tertiary alcohol at its chiral center, does not appear to be a commonly utilized synthon in asymmetric synthesis based on available literature.

However, the closely related and structurally similar molecule, 1,3-butanediol , is a cornerstone chiral building block in modern organic synthesis. Its enantiomers, (R)-1,3-butanediol and (S)-1,3-butanediol, are extensively employed in the development of pharmaceuticals and other complex chiral molecules. It is highly probable that the interest in the methylated analogue stems from the well-established success of 1,3-butanediol.

Therefore, this technical guide will focus on the synthesis, properties, and applications of (R)- and (S)-1,3-butanediol as a chiral building block, providing the in-depth, scientifically rigorous overview requested. The principles and methodologies discussed herein offer a foundational understanding that can be extrapolated to other chiral diols.

The Strategic Advantage of Chiral 1,3-Diols in Synthesis

Chiral 1,3-diols are invaluable synthons in asymmetric synthesis due to their bifunctional nature, allowing for the introduction of two stereogenic centers in a controlled manner. The 1,3-relationship of the hydroxyl groups is a common motif in a wide array of natural products and pharmacologically active compounds, including polyketides, macrolides, and beta-lactam antibiotics. (R)- and (S)-1,3-butanediol, in particular, offer a cost-effective and versatile entry point into these complex molecular architectures.

Enantioselective Synthesis of 1,3-Butanediol: A Comparative Overview

The generation of enantiomerically pure 1,3-butanediol is a critical first step in its application as a chiral building block. Both chemical and biocatalytic methods have been developed, with the latter often providing superior enantioselectivity and milder reaction conditions.

Chemical Synthesis and Resolution

Traditional chemical synthesis of 1,3-butanediol typically results in a racemic mixture. Subsequent resolution, for instance, through the formation of diastereomeric esters with a chiral resolving agent, can be employed to separate the enantiomers. However, this method is often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer. Asymmetric hydrogenation of 4-hydroxy-2-butanone using chiral metal catalysts, such as ruthenium complexes with chiral phosphine ligands, offers a more direct route to enantiomerically enriched 1,3-butanediol, although achieving high enantiomeric excess (ee) can be challenging.[1][2]

Biocatalytic Deracemization: A Highly Efficient Approach

A more advanced and efficient strategy for producing enantiopure (R)-1,3-butanediol is through the deracemization of the readily available racemic mixture. This process utilizes a whole-cell biocatalytic cascade that overcomes the 50% yield limitation of classical resolution.[1][3][4]

A particularly effective method involves a two-step, one-pot process using two different microorganisms:

-

Enantioselective Oxidation: Candida parapsilosis is employed to selectively oxidize (S)-1,3-butanediol to 4-hydroxy-2-butanone, leaving the desired (R)-1,3-butanediol untouched.[1][3]

-

Asymmetric Reduction: The intermediate, 4-hydroxy-2-butanone, is then asymmetrically reduced to (R)-1,3-butanediol by a second microorganism, such as Pichia kudriavzevii.[1][3]

This stereoinverting cascade allows for the theoretical conversion of 100% of the racemic starting material into the desired (R)-enantiomer with very high enantiomeric excess.[1][3]

Caption: Biocatalytic deracemization of racemic 1,3-butanediol.

Applications of Chiral 1,3-Butanediol in Pharmaceutical Synthesis

The primary application of enantiopure 1,3-butanediol is as a chiral precursor in the synthesis of high-value pharmaceutical compounds.

Synthesis of Carbapenem and Penem Antibiotics

(R)-1,3-butanediol is a critical intermediate in the synthesis of azetidinone derivatives, which are the core structural motif of penem and carbapenem β-lactam antibiotics.[1][5] The stereochemistry at the C3 position of the diol directly translates to the stereochemistry of the hydroxyethyl side chain of the antibiotic, which is crucial for its antibacterial activity.

Caption: Synthetic pathway from (R)-1,3-butanediol to β-lactam antibiotics.

Other Applications

Beyond antibiotics, chiral 1,3-butanediol is a precursor for the synthesis of:

-

Pheromones and Fragrances: The defined stereochemistry is essential for the biological activity of many insect pheromones and the desired organoleptic properties of fragrances.[1]

-

Insecticides: Chiral centers are often key to the target-specific activity of modern insecticides.[1]

Experimental Protocol: Biocatalytic Deracemization of Racemic 1,3-Butanediol

The following is a representative, step-by-step methodology for the biocatalytic production of (R)-1,3-butanediol from a racemic mixture, based on published procedures.[1][3]

Materials:

-

Racemic 1,3-butanediol

-

Whole cells of Candida parapsilosis

-

Whole cells of Pichia kudriavzevii

-

Acetone

-

Glucose

-

Phosphate buffer (pH 8.0)

-

Bioreactor or temperature-controlled shaker

Procedure:

Step 1: Enantioselective Oxidation of (S)-1,3-Butanediol

-

Prepare a buffered solution of racemic 1,3-butanediol (e.g., 20 g/L) in a suitable bioreactor.

-

Inoculate the solution with wet cells of Candida parapsilosis.

-

Add acetone as a cosubstrate to facilitate the reaction.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 8.0) with agitation (e.g., 250 rpm) for approximately 24 hours.

-

Monitor the reaction progress by GC or HPLC to confirm the complete consumption of (S)-1,3-butanediol and the formation of 4-hydroxy-2-butanone.

Step 2: Asymmetric Reduction of 4-Hydroxy-2-butanone

-

After completion of the first step, remove the Candida parapsilosis cells by centrifugation.

-

To the supernatant containing (R)-1,3-butanediol and 4-hydroxy-2-butanone, add wet cells of Pichia kudriavzevii.

-

Add glucose as a cosubstrate to provide reducing equivalents for the asymmetric reduction.

-

Adjust the temperature (e.g., to 35°C) and agitation (e.g., 200 rpm) and maintain the pH at 8.0 for another 24 hours.

-

Monitor the conversion of 4-hydroxy-2-butanone to (R)-1,3-butanediol.

Step 3: Product Isolation and Analysis

-

Remove the Pichia kudriavzevii cells by centrifugation.

-

The resulting aqueous solution is enriched in (R)-1,3-butanediol.

-

The product can be purified by standard methods such as distillation or extraction.

-

Determine the enantiomeric excess of the final product using chiral GC or HPLC.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Racemic 1,3-butanediol (20 g/L) | [1][3] |

| Final Product | (R)-1,3-butanediol (16.67 g/L) | [1][3] |

| Enantiomeric Excess (ee) | >99.5% | [1][3] |

| Overall Yield | ~83.4% | [1][3] |

Conclusion

While the exploration of this compound as a chiral building block remains an open area for research, its parent compound, 1,3-butanediol, stands as a testament to the power of chiral diols in asymmetric synthesis. The development of highly efficient biocatalytic methods for the production of enantiopure (R)- and (S)-1,3-butanediol has solidified its role as a key intermediate in the pharmaceutical and fine chemical industries. The continued innovation in both the synthesis and application of such chiral building blocks will undoubtedly pave the way for the discovery and development of new and improved chiral molecules.

References

-

Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125. [Link]

-

Nie, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed, 32513165. [Link]

-

Contente, M. L., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI, Molecules 2020, 25(24), 5905. [Link]

-

Zheng, Z., et al. (2013). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind this compound: Properties and Applications. Retrieved from [Link]

-

Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

-

Zheng, Z., et al. (2013). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

-

Yildirim, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

Sources

- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility characteristics of 3-Methyl-1,3-butanediol

An In-Depth Technical Guide to the Solubility Characteristics of 3-Methyl-1,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 2568-33-4), also known as isoprene glycol, is a diol of increasing interest across the pharmaceutical, cosmetic, and chemical synthesis sectors.[1] Its unique molecular structure, featuring both hydrophilic hydroxyl groups and a moderately sized lipophilic carbon backbone, imparts a versatile solubility profile that is critical for its application as a solvent, humectant, and chemical intermediate. This guide provides a detailed examination of the theoretical underpinnings of its solubility, presents practical experimental protocols for its characterization, and offers insights into its behavior in various solvent systems.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility of any compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. This compound is a clear, colorless, and viscous liquid with the chemical formula C₅H₁₂O₂.[2][3] Its structure consists of a four-carbon chain with a methyl group and two hydroxyl (-OH) groups located at positions 1 and 3.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [4][5] |

| Molecular Weight | 104.15 g/mol | [6] |

| Appearance | Clear, colorless liquid | [2][3] |

| Density | ~0.976 - 0.981 g/mL at 20°C | [2][4] |

| Boiling Point | ~201 - 205 °C | [2][4] |

| Flash Point | ~105 - 116 °C (closed cup) | [3][6] |

| pKa | ~14.90 | [4][7] |

The key to understanding its solubility lies in the duality of its structure:

-

Hydrophilic Nature : The two hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with other polar molecules, particularly water and other alcohols.[8]

-

Lipophilic Nature : The five-carbon aliphatic backbone ((CH₃)₂C(OH)CH₂CH₂OH) provides a degree of non-polar character, enabling interaction with less polar organic solvents.[6]

This amphiphilic character is the primary reason for its broad utility as a solvent.

Caption: Hydrogen bonding between this compound and water.

Solubility Profile: A Qualitative and Quantitative Overview

The principle of "like dissolves like" is a useful heuristic. Due to its dual structural features, this compound exhibits broad miscibility.

-

Polar Protic Solvents : The presence of two hydroxyl groups allows for extensive hydrogen bonding, resulting in complete miscibility with water and lower-chain alcohols like ethanol.[3][7] This property is leveraged in cosmetic and pharmaceutical formulations where it acts as a humectant and solvent.[1][4]

-

Polar Aprotic Solvents : It is generally soluble in polar aprotic solvents such as acetone and ethyl acetate, where dipole-dipole interactions are the primary solvation force.

-

Non-Polar Solvents : Solubility in non-polar solvents like hexane or toluene is limited. While the hydrocarbon portion of the molecule has an affinity for these solvents, the strong, cohesive hydrogen bonding network among the diol molecules must be overcome, which is energetically unfavorable with non-polar solvents.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Polarity Index (P')[9] | Type | Solubility |

| Water | 10.2 | Polar Protic | Completely Miscible[3][7] |

| Methanol | 5.1 | Polar Protic | Miscible |

| Ethanol | 4.3 (est.) | Polar Protic | Soluble[3] |

| Acetone | 5.1 | Polar Aprotic | Miscible |

| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble |

| Dichloromethane | 3.1 | Polar Aprotic | Soluble |

| Toluene | 2.4 | Non-Polar | Sparingly Soluble |

| Hexane | 0.1 | Non-Polar | Insoluble |

Experimental Protocols for Solubility Determination

Accurate solubility data is paramount for process development and formulation. The following protocols describe robust methods for both rapid qualitative assessment and precise quantitative measurement.

Protocol: Rapid Qualitative Solubility Assessment

This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, which is useful for initial screening.[10]

Caption: Workflow for rapid qualitative solubility assessment.

Methodology:

-

Preparation : Into a small, clean test tube (e.g., 13x100 mm), accurately weigh approximately 25 mg of this compound.[10]

-

Solvent Addition : Add 0.75 mL of the test solvent to the test tube in small portions.[10]

-

Mixing : After each addition, cap the test tube and vortex or shake vigorously for at least 30 seconds to ensure thorough mixing.

-

Observation : Allow the mixture to stand for 1-2 minutes. Visually inspect the sample against a well-lit background.

-

Classification :

-

Soluble : The mixture is a completely clear, single liquid phase with no visible particles or cloudiness.

-

Partially Soluble : The solution is hazy, cloudy, or contains undissolved droplets, but a significant portion appears to have dissolved.

-

Insoluble : Two distinct phases are clearly visible, or the added diol remains largely undissolved.

-

-

Repeat : Repeat the procedure for each solvent of interest.

Protocol: Quantitative Solubility by Isothermal Equilibrium Method

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature, providing precise, reproducible data.[11][12]

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Sample Preparation : Add an excess amount of this compound to a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solute is added so that undissolved material will remain after equilibrium is reached.

-

Solvent Addition : Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration : Tightly cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess, undissolved diol has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this step.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the settled solute, draw the liquid from the upper portion of the solution.

-

Filtration : Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a clean, pre-weighed analysis vial. This step is critical to remove any microscopic, undissolved particles.

-

Analysis : Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as:

-

Gravimetric Analysis : Accurately weigh the filtered aliquot, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. Weigh the remaining non-volatile diol residue.

-

Chromatography (GC/HPLC) : Dilute the filtered aliquot with a suitable solvent and analyze its concentration against a standard curve prepared with known concentrations of this compound.

-

-

Calculation : Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Safety and Handling Considerations

While this compound is not classified as a hazardous substance according to GHS criteria, standard laboratory safety practices should always be observed.[13][14]

-

Personal Protective Equipment (PPE) : Wear safety goggles with side shields and suitable chemical-resistant gloves (e.g., Nitrile rubber).[14][15]

-

Handling : Use in a well-ventilated area. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[15]

-

Storage : Keep containers tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][14]

Conclusion

This compound possesses a highly versatile solubility profile, characterized by its complete miscibility with water and broad compatibility with a range of polar organic solvents. This behavior is a direct consequence of its amphiphilic molecular structure, which contains two polar hydroxyl groups capable of extensive hydrogen bonding and a non-polar hydrocarbon framework. The experimental protocols outlined in this guide provide robust frameworks for both rapid screening and precise quantitative determination of its solubility, enabling researchers and formulation scientists to effectively harness its properties for applications in drug development, cosmetics, and chemical synthesis.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of California, Los Angeles.

- This compound - Physico-chemical Properties. ChemBK.

- This compound | 2568-33-4. ChemicalBook.

- Safety Data Sheet: this compound. Carl ROTH (Australia).

- Safety Data Sheet: this compound. Carl ROTH (EU).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Community College of Baltimore County.

- This compound, ≥97.0% (GC). Sigma-Aldrich.

- Determining the Solubility Rules of Ionic Compounds. JoVE (Journal of Visualized Experiments).

- Solubility Lab. Chemistry LibreTexts.

- This compound Safety Information. Sigma-Aldrich.

- The Science Behind this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - this compound. FUJIFILM Wako.

- Determination of solubility: A laboratory experiment. Journal of Chemical Education.

- This compound (≥97.0% (GC)). Amerigo Scientific.

- SAFETY DATA SHEET - this compound. TCI Chemicals.

- 2568-33-4(this compound) Product Description. ChemicalBook.

- Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate.

- 3-Methyl-1,2-butanediol | C5H12O2. PubChem, National Center for Biotechnology Information.

- Polarity Index. Burdick & Jackson.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2568-33-4 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 6. 3-甲基-1,3-丁二醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2568-33-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Polarity Index [macro.lsu.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com [carlroth.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Mechanism of action of 3-Methyl-1,3-butanediol in biological systems

An In-depth Technical Guide to the Biological Interactions of 3-Methyl-1,3-butanediol

Abstract

This compound is a branched-chain diol with increasing applications in the cosmetic and food industries. This guide provides a comprehensive overview of its mechanism of action within biological systems, focusing on its metabolic fate, pharmacokinetic profile, and toxicological implications. Rather than exhibiting a specific, receptor-mediated mechanism of action typical of pharmaceuticals, the biological effects of this compound are primarily dictated by its metabolism and its properties as a solvent at high concentrations. This document synthesizes current scientific understanding to provide a resource for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound, also known as isobutylene glycol, is a clear, colorless, and odorless liquid. Its chemical structure, featuring two hydroxyl groups, imparts high water solubility and a high boiling point. These properties make it a versatile solvent and humectant in various industrial applications.

| Property | Value |

| Chemical Formula | C5H12O2 |

| Molar Mass | 104.15 g/mol |

| Boiling Point | 202-203 °C |

| Water Solubility | Miscible |

| CAS Number | 2568-33-4 |

Industrial Applications

The primary applications of this compound are in the cosmetic industry as a moisturizer and solvent, and in the food industry as a flavoring agent. Its low volatility and excellent solvency for a wide range of compounds contribute to its utility in these fields.

Metabolism and Pharmacokinetics

The biological activity of this compound is intrinsically linked to its metabolic processing. In mammals, it is readily absorbed and metabolized through pathways common to other simple aliphatic diols.

Metabolic Pathway

Following oral administration in rats, this compound is extensively metabolized. The primary metabolic route involves oxidation to 3-hydroxy-3-methylbutanoic acid. This metabolite can then enter endogenous metabolic pathways. A significant portion is also excreted unchanged in the urine.

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 3-Methyl-1,3-butanediol

Introduction: The Need for a Comprehensive In Vitro Toxicological Profile of 3-Methyl-1,3-butanediol

This compound, also known as isopentanediol, is a versatile organic compound with increasing applications in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its utility as a solvent, humectant, and skin-conditioning agent has made it a common ingredient in a wide array of products, from skincare and haircare to makeup.[1] As with any chemical that comes into close contact with the human body, a thorough understanding of its toxicological profile is paramount to ensure consumer safety and regulatory compliance. This technical guide provides a comprehensive framework for evaluating the in vitro toxicology of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its safety assessment.

While Safety Data Sheets (SDS) provide a preliminary overview, often stating that the substance does not meet the criteria for classification as hazardous, a deeper, evidence-based toxicological profile is necessary for robust risk assessment.[3][4][5] This guide delves into the critical in vitro assays required to build such a profile, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). We will explore the physicochemical properties that influence its biological interactions, its likely metabolic fate, and a tiered approach to assessing its potential for cytotoxicity, genotoxicity, skin irritation, and eye irritation.

Physicochemical Properties: The Foundation of Toxicological Behavior

The interaction of any substance with a biological system is fundamentally governed by its physicochemical properties. For this compound, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

| Property | Value | Source |

| CAS Number | 2568-33-4 | [3][6] |

| Molecular Formula | C5H12O2 | [6] |

| Molecular Weight | 104.15 g/mol | [6] |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | 203-205 °C | [6][8] |

| Density | 0.976 g/mL at 20 °C | [6][8] |

| Water Solubility | Completely miscible | [8] |

| LogP (Octanol-Water Partition Coefficient) | -0.56 at 20°C | [8] |

| Flash Point | 105 °C (closed cup) | [6][9] |

The high water solubility and low LogP value of this compound suggest that it is unlikely to bioaccumulate in fatty tissues.[8] Its miscibility in water is a key factor in its use in aqueous cosmetic formulations and also influences its behavior in in vitro test systems.

Anticipated Metabolic Profile: A Ketogenic Connection

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or other relevant species), a NADPH-regenerating system, and a buffer solution.

-

Incubation: Add this compound to the reaction mixture and incubate at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Analysis: Quench the reaction and analyze the samples using LC-MS/MS to quantify the remaining amount of this compound.

-

Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.

A Tiered Approach to In Vitro Toxicity Testing

A comprehensive in vitro toxicological assessment of this compound should follow a tiered approach, starting with basal cytotoxicity, followed by more specific endpoints like genotoxicity and local tissue irritation.

Caption: Tiered workflow for in vitro toxicological assessment.

Basal Cytotoxicity Assessment

The first step is to determine the concentration range at which this compound exerts cytotoxic effects on mammalian cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for IC50 Determination

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3, HaCaT) in a 96-well plate and incubate for 24 hours.

-

Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a substance can cause damage to the genetic material of cells. A standard battery of in vitro tests is recommended by regulatory agencies.

-

Ames Test (OECD TG 471): This bacterial reverse mutation assay assesses the potential of a substance to induce gene mutations.[17][18]

-

In Vitro Micronucleus Assay (OECD TG 487): This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.[9][11][19]

-

In Vitro Chromosomal Aberration Assay (OECD TG 473): This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[20][21][22][23]

While no specific genotoxicity data for this compound was found, a study on a related ketogenic ester, bis hexanoyl (R)-1,3-butanediol, showed no evidence of mutagenic activity in the Ames test or the in vitro micronucleus test.[3]

Skin Irritation Assessment (OECD TG 439)

Given its use in topical products, assessing the skin irritation potential of this compound is essential. The Reconstructed Human Epidermis (RhE) model is a well-established in vitro method that mimics the properties of the human epidermis.[1][2][4][24]

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test

-

Tissue Preparation: Use commercially available RhE models.

-

Application: Apply this compound directly to the surface of the RhE tissue.

-

Incubation: Incubate for a specified period (e.g., 60 minutes).

-

Post-incubation: Rinse the tissue and incubate for a further 42 hours.

-

Viability Assessment: Determine cell viability using the MTT assay.

-

Classification: A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50% of the negative control.[4]

Eye Irritation Assessment (OECD TG 492)

To evaluate the potential for eye irritation, in vitro tests using reconstructed human cornea-like epithelium (RhCE) models are employed.[8][25][26][27]

Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test

-

Tissue Preparation: Utilize commercially available RhCE models.

-

Application: Apply this compound to the surface of the RhCE tissue.

-

Incubation: Incubate for a defined period.

-

Post-incubation: Rinse the tissue and perform a post-incubation.

-

Viability Assessment: Measure cell viability using the MTT assay.

-

Classification: Chemicals that result in a relative tissue viability of >60% are generally not classified as requiring labeling for eye irritation.[26]

Data Interpretation and Weight of Evidence

The interpretation of in vitro toxicology data requires a careful, weight-of-evidence approach. No single assay can provide a complete picture of a substance's toxicological profile. The results from the basal cytotoxicity, genotoxicity, and local irritation assays must be considered together, along with the physicochemical properties and metabolic data, to form a comprehensive risk assessment.

Conclusion

This technical guide outlines a robust framework for the in vitro toxicological evaluation of this compound. By adhering to established OECD guidelines and employing a scientifically sound, tiered testing strategy, researchers and manufacturers can generate the necessary data to ensure the safe use of this versatile ingredient in consumer products. While there is a current lack of publicly available, specific in vitro toxicological data for this compound, the methodologies described herein provide a clear path forward for its comprehensive safety assessment.

References

-

Genetic Toxicity Studies of the Ketogenic Ester Bis Hexanoyl (R)-1,3-Butanediol. PubMed. Available at: [Link]

-

Skin Irritation Test (SIT) OECD TG 439. MatTek Corporation. Available at: [Link]

-

Chromosome Aberration Test. Charles River Laboratories. Available at: [Link]

-

EpiOcular Eye Irritation Test (OECD TG 492). MatTek Corporation. Available at: [Link]

-

Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. FDA. Available at: [Link]

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD. Available at: [Link]

-

The Multifaceted Role of this compound in Various Industries. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available at: [Link]

-

Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. OECD. Available at: [Link]

-

Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

-

Chromosome aberration assays in genetic toxicology testing in vitro. PubMed. Available at: [Link]

-

Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. NIH. Available at: [Link]

-

Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). IIVS.org. Available at: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Available at: [Link]

-

Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test. NIH. Available at: [Link]

-

Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification. NIH. Available at: [Link]

-

The in vitro mammalian chromosome aberration test. PubMed. Available at: [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

-

A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. Available at: [Link]

-

Alternative approaches for the assessment of serious eye damage/eye irritation. EURL ECVAM. Available at: [Link]

-

Safety Data Sheet: this compound. Carl ROTH. Available at: [Link] cGRmfGU4Y2U5ZGU4YjM3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM4YjQ3YjQ2YjM

-

cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

-

Dermal absorption data. ResearchGate. Available at: [Link]

-

Guidance on dermal absorption. PMC - PubMed Central. Available at: [Link]

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed. Available at: [Link]

-

Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. ResearchGate. Available at: [Link]

-

The in-vitro cytotoxic IC50 values on selected normal cell lines. ResearchGate. Available at: [Link]

-

Effect of 1,3-butanediol on rat liver microsomal NDMA demethylation and other monooxygenase activities. PubMed. Available at: [Link]

-

Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. MDPI. Available at: [Link]

-

The Ames Test. Available at: [Link]

-

OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Available at: [Link]

-

Download (51kB). Available at: [Link]

-

Dermal absorption and toxicological risk assessment. ResearchGate. Available at: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. ResearchGate. Available at: [Link]

-

The Science Behind this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. PMC - PubMed Central. Available at: [Link]

-

metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

-

Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. ResearchGate. Available at: [Link]

Sources

- 1. dermatest.com [dermatest.com]

- 2. x-cellr8.com [x-cellr8.com]

- 3. Genetic Toxicity Studies of the Ketogenic Ester Bis Hexanoyl (R)-1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 5. carlroth.com [carlroth.com]

- 6. 3-メチル-1,3-ブタンジオール ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 9. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. One moment, please... [mttlab.eu]

- 17. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 19. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. fda.gov [fda.gov]

- 22. Chromosome aberration assays in genetic toxicology testing in vitro [pubmed.ncbi.nlm.nih.gov]

- 23. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. oecd.org [oecd.org]

- 26. iivs.org [iivs.org]

- 27. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-1,3-butanediol molecular weight and formula

An In-Depth Technical Guide to 3-Methyl-1,3-butanediol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2568-33-4), a versatile alkanediol with significant applications across multiple scientific and industrial sectors. The document details its core physicochemical properties, including its molecular formula (C5H12O2) and molecular weight (104.15 g/mol ).[1][2][3] It explores its role as a crucial chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its utility in cosmetic and personal care formulations as a humectant and solvent.[4][5][6] Furthermore, this guide delves into the potential metabolic pathways, drawing parallels with the well-studied compound 1,3-butanediol, and discusses its implications for ketogenic research. Safety protocols, handling procedures, and an exemplary experimental workflow are provided to equip researchers, scientists, and drug development professionals with the critical information needed for its effective and safe application.

Introduction

This compound is a di-alcohol, or diol, characterized by the presence of two hydroxyl groups located at the 1 and 3 positions of a methylated butane backbone. This unique structure, featuring both a primary and a tertiary alcohol, imparts a set of valuable chemical properties that make it a highly functional molecule. It is a clear, colorless liquid at room temperature and serves as an important building block in organic synthesis.[1] Its applications are diverse, ranging from its use as a solvent in industrial processes like paints and coatings to its role as a high-purity intermediate in the pharmaceutical industry.[5] For drug development professionals, its structural similarity to 1,3-butanediol suggests potential metabolic conversion to ketone bodies, an area of growing therapeutic interest.[6][7][8] This guide synthesizes the available technical data to provide a holistic understanding of its scientific and practical value.

Core Physicochemical Properties

The functionality and application of this compound are dictated by its distinct physicochemical properties. Its molecular structure is the foundation of its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O2 | [1][2][3][4] |

| Linear Formula | (CH3)2C(OH)CH2CH2OH | [9][10] |

| Molecular Weight | 104.15 g/mol | [1][3][9] |

| CAS Number | 2568-33-4 | [1][2][9] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 203-205 °C (lit.) | [1][9][11] |

| Density | 0.976 g/mL at 20 °C (lit.) | [1][9] |

| Flash Point | 105 °C (closed cup) | [1][9] |

| Refractive Index | n20/D 1.442 | [1][9] |

| Vapor Pressure | 2.8 hPa at 24.85 °C | [1][11] |

Synthesis and Chemical Reactivity

While specific, large-scale industrial synthesis protocols for this compound are often proprietary, its structure lends itself to common organic synthesis pathways for diols. The presence of two hydroxyl groups, one primary and one tertiary, is the cornerstone of its chemical reactivity and utility as an intermediate.

-

Reactivity of Hydroxyl Groups: The primary and tertiary hydroxyl groups exhibit different reactivities, allowing for selective chemical modifications—a valuable attribute in multi-step API synthesis.

-

Dehydration Reactions: As an alkanediol, it can undergo dehydration over catalysts like CeO2 or Al2O3 to form unsaturated alcohol isomers, a process studied in catalysis research.[1]

-

Coupling Reactions: It has been identified as a useful compound in carbon-oxygen coupling reactions, highlighting its role as a building block in constructing more complex molecules.[1]

The general workflow for utilizing this compound as a chemical intermediate is depicted below. The process underscores the necessity of stringent quality control to ensure the purity of the final product, which is especially critical in pharmaceutical manufacturing.[5]

Caption: Generalized workflow for using this compound in synthesis.

Applications in Scientific Research and Drug Development

The utility of this compound extends from foundational chemical research to advanced pharmaceutical development.

Role as a Pharmaceutical Intermediate

This compound serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its bifunctional nature allows it to be incorporated into complex molecular scaffolds. The pharmaceutical industry's stringent purity requirements necessitate sourcing high-quality intermediates like this compound to ensure the safety and efficacy of the final drug product.[5]

Potential in Ketogenic Research

A compelling area of interest for drug developers is the metabolic fate of this molecule. Its parent compound, 1,3-butanediol, is well-documented to be metabolized in the liver by alcohol dehydrogenase into β-hydroxybutyrate (βHB), the most abundant ketone body.[12] This process provides an alternative energy source for the brain and other tissues, which is the basis for ketogenic therapies being investigated for conditions like epilepsy, Alzheimer's disease, and type 2 diabetes.[8]

It is hypothesized that this compound follows a similar metabolic pathway. The administration of 1,3-butanediol is a common method to induce a state of ketosis for research purposes, bypassing the need for nutrient deprivation.[12] The study of butanediol metabolism, including the role of inhibitors like fomepizole which blocks alcohol dehydrogenase, is crucial for understanding its pharmacokinetics and potential therapeutic applications.[13] Further research is warranted to elucidate the specific metabolic profile of this compound and its efficiency as a ketogenic precursor.

Applications in Advanced Formulations

Beyond synthesis, this compound is valued in cosmetic and personal care formulations for its excellent properties as a humectant and solvent.[4][5][6] These same properties are advantageous in the development of topical and transdermal drug delivery systems, where it can improve the solubility of APIs and enhance skin hydration to facilitate drug absorption. It is also noted for its ability to improve the skin feel of formulations and enhance the antibacterial activity of traditional preservative systems.[4]

Safety, Handling, and Toxicology

Proper handling of this compound is essential for ensuring laboratory safety. While some safety data sheets indicate it does not meet the criteria for GHS classification, it is a combustible liquid and requires appropriate precautions.[9][14]

Recommended Laboratory Handling Protocol

-

Engineering Controls: Work in a well-ventilated area. For procedures that may generate aerosols or mists, or involve heating, use a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[16][17]

-

Hand Protection: Wear suitable chemical-resistant gloves. Nitrile rubber with a thickness >0.11 mm is recommended, providing a breakthrough time of >480 minutes.[16]

-

Skin and Body Protection: Wear a standard laboratory coat.[17]

-

-

Storage: Store in a cool, dry, and well-ventilated place between 15–25 °C.[16] Keep containers tightly closed and away from heat, sparks, and open flames.[17]

-

Spill and Disposal:

-

In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., dry sand, earth).[17]

-